molecular formula C12H18N2 B2363173 2-(3,3-dimethyl-2H-indol-1-yl)ethanamine CAS No. 1520277-30-8

2-(3,3-dimethyl-2H-indol-1-yl)ethanamine

Cat. No. B2363173
CAS RN: 1520277-30-8
M. Wt: 190.29
InChI Key: LMRTXGKGLPNJOJ-UHFFFAOYSA-N
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Description

2-(3,3-dimethyl-2H-indol-1-yl)ethanamine, also known as DMIA, is a chemical compound that has been studied for its potential applications in scientific research. DMIA belongs to the class of indoleamines, which are compounds that contain an indole ring structure.

Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated antiviral properties. For instance:

Agrochemical Applications

Research has highlighted the potential of indole derivatives in agriculture. Specifically:

Heterocyclic Synthesis

Indole serves as a key heterocyclic scaffold for synthesizing various bioactive molecules. Researchers have developed diverse scaffolds of indole for screening pharmacological activities .

Chemical Reactions

Indole derivatives participate in various chemical reactions, such as the Fischer indole synthesis . This reaction produces tricyclic indoles, which find applications in drug discovery .

Novel Therapeutic Possibilities

Given the diverse biological activities of indole derivatives, including 2-(3,3-dimethylindolin-2-yl)ethanamine, there remains immense potential for exploring newer therapeutic avenues .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

One study found that a similar compound, dpie [2-(1,2-diphenyl-1h-indol-3-yl)ethanamine], showed a synergistic increase in inflammatory molecules and cytokine production (il-6, il-8, and cox-2) at both mrna and protein levels in il-1β-stimulated cells . This suggests that 2-(3,3-dimethyl-2H-indol-1-yl)ethanamine may interact with its targets in a similar manner, leading to changes in cellular activity.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-(3,3-dimethyl-2H-indol-1-yl)ethanamine may affect a wide range of biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

It is known that the enhancing activity of dpie in il-1β-induced cytokine production increased in a dose-dependent manner without cytotoxicity . This suggests that 2-(3,3-dimethyl-2H-indol-1-yl)ethanamine may have similar pharmacokinetic properties, influencing its bioavailability.

Result of Action

Dpie, a similar compound, showed a synergistic increase in inflammatory molecules and cytokine production (il-6, il-8, and cox-2) at both mrna and protein levels in il-1β-stimulated cells . This suggests that 2-(3,3-dimethyl-2H-indol-1-yl)ethanamine may have similar effects on molecular and cellular levels.

Action Environment

It is known that the activity of similar compounds can be influenced by various factors, including the concentration of the compound, the presence of other molecules, and the specific cellular environment .

properties

IUPAC Name

2-(3,3-dimethyl-2H-indol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-12(2)9-14(8-7-13)11-6-4-3-5-10(11)12/h3-6H,7-9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRTXGKGLPNJOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C2=CC=CC=C21)CCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,3-Dimethyl-2,3-dihydro-1H-indol-1-YL)ethan-1-amine

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